molecular formula C14H20N2O2 B1444407 Benzyl azepan-3-ylcarbamate CAS No. 1044561-15-0

Benzyl azepan-3-ylcarbamate

Cat. No. B1444407
CAS RN: 1044561-15-0
M. Wt: 248.32 g/mol
InChI Key: MOANXMDVDCOFBM-UHFFFAOYSA-N
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Description

Benzyl azepan-3-ylcarbamate is a chemical compound with the CAS Number: 1044561-15-0 and a molecular weight of 248.32 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The molecular formula of Benzyl azepan-3-ylcarbamate is C14H20N2O2 . The InChI code is 1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) .


Physical And Chemical Properties Analysis

Benzyl azepan-3-ylcarbamate is a solid substance . It is stored at refrigerator temperatures . The molecular weight is 248.32 .

Scientific Research Applications

Chemical Properties and Identification

Benzyl azepan-3-ylcarbamate is a chemical compound with the CAS Number: 1044561-15-0. It has a molecular weight of 248.32 and its IUPAC name is benzyl 3-azepanylcarbamate .

Electrochemical Oxidation

Research indicates that electrocatalysis can be used to drive many important organic redox reactions . While the specific application of Benzyl azepan-3-ylcarbamate in this field is not mentioned, it’s possible that it could be used in similar reactions given its chemical structure.

Photocatalysis and Chemical Catalysis

Benzyl alcohol, a related compound, has been extensively investigated for the purpose of selectively oxidizing in photocatalysis and chemical catalysis . Given the structural similarity, Benzyl azepan-3-ylcarbamate might also have potential applications in these fields.

Safety and Hazards

Benzyl azepan-3-ylcarbamate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

benzyl N-(azepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANXMDVDCOFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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